molecular formula C13H12N2O3S B11725238 N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

Katalognummer: B11725238
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: SSBKRCFODRDMFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is an organic compound with the molecular formula C13H12N2O3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiophene ring and a hydrazide group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism by which N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene or furan rings.

Eigenschaften

Molekularformel

C13H12N2O3S

Molekulargewicht

276.31 g/mol

IUPAC-Name

N-[(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)

InChI-Schlüssel

SSBKRCFODRDMFY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.